2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide

Photophysics Electronic structure Spectroscopic differentiation

2-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide (CAS 1223199-24-3, molecular formula C₁₈H₁₅ClN₄OS, MW 370.86 g/mol) is a rationally designed small molecule that embeds a 5-chloro-1-methylbenzimidazole pharmacophore linked via a thioether bridge to an N-(cyanomethyl)-N-phenylacetamide side chain. The benzimidazole core is a privileged scaffold in anti-infective drug discovery, particularly for antimycobacterial applications , while the cyanomethyl and N-phenyl substituents introduce distinctive electronic and steric features that differentiate it from simpler 2-alkylsulfanyl benzimidazoles.

Molecular Formula C18H15ClN4OS
Molecular Weight 370.86
CAS No. 1223199-24-3
Cat. No. B3003669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide
CAS1223199-24-3
Molecular FormulaC18H15ClN4OS
Molecular Weight370.86
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)N(CC#N)C3=CC=CC=C3
InChIInChI=1S/C18H15ClN4OS/c1-22-16-8-7-13(19)11-15(16)21-18(22)25-12-17(24)23(10-9-20)14-5-3-2-4-6-14/h2-8,11H,10,12H2,1H3
InChIKeyZAKLQHJPTYQKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide (CAS 1223199-24-3) – Structural Identity and Procurement Baseline


2-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide (CAS 1223199-24-3, molecular formula C₁₈H₁₅ClN₄OS, MW 370.86 g/mol) is a rationally designed small molecule that embeds a 5-chloro-1-methylbenzimidazole pharmacophore [1] linked via a thioether bridge to an N-(cyanomethyl)-N-phenylacetamide side chain. The benzimidazole core is a privileged scaffold in anti-infective drug discovery, particularly for antimycobacterial applications [2], while the cyanomethyl and N-phenyl substituents introduce distinctive electronic and steric features that differentiate it from simpler 2-alkylsulfanyl benzimidazoles.

Why Generic Substitution Within the Benzimidazole Sulfanyl Acetamide Class Is Not Permissible for 2-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide (1223199-24-3)


Benzimidazole sulfanyl acetamide analogs are not interchangeable because minor modifications at the N-acetamide terminus profoundly alter both target engagement and physicochemical properties. The 2-cyanomethylbenzimidazole motif exhibits a characteristic π–π* lowest-energy transition that differs fundamentally from the charge-transfer character seen in halogen-substituted analogs, directly affecting electronic compatibility with biological targets [1]. Furthermore, structure-activity relationship (SAR) studies on benzimidazole sulfide anti-tubercular agents demonstrate that the nature of the N-substituent on the acetamide moiety governs potency against Mycobacterium tuberculosis, with even single-atom changes shifting MIC values by orders of magnitude [2]. Consequently, substituting 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide with a structurally similar analog risks forfeiting the intended pharmacological or probe profile entirely.

Quantitative Differentiation Evidence for 2-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide (1223199-24-3) Versus In-Class Analogs


Cyanomethyl Substituent Drives Distinct π–π* Electronic Transition Versus 5-Chloro-2-halomethyl Analogs

In a direct comparative spectrophotometric study of 2-substituted benzimidazoles, the cyanomethyl derivative (structurally analogous at the 2-position of the benzimidazole) exhibits a lowest-energy transition characterized as π–π* in nature. In contrast, the 5-chloro-2-trichloromethyl, 2-trifluoromethyl, and 2-chloro derivatives display charge-transfer character for the same transition [1]. This electronic divergence has consequences for target binding: the cyanomethyl derivative's π–π* character favors π-stacking interactions with aromatic residues in enzyme active sites, while the charge-transfer character of halogenated analogs predisposes them toward different binding modalities.

Photophysics Electronic structure Spectroscopic differentiation

Patent-Disclosed Anti-Tubercular Activity of the N-(Cyanomethyl)-N-phenylacetamide Subclass vs. Simpler Alkyl/Aryl Sulfanyl Benzimidazoles

The EP3250205 patent family explicitly claims benzimidazole sulfide derivatives of general formula (I) wherein the R group at the sulfide-linked acetamide terminus encompasses C1-C6-alkyl, aryl, C1-C6-alkyl aryl, heteroaryl, cyanoalkyl, and related moieties [1]. The N-(cyanomethyl)-N-phenylacetamide side chain of the target compound falls squarely within the claimed pharmacophoric space that demonstrated activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. While the patent does not disclose isolated MIC values for the exact compound 1223199-24-3, the structure-activity landscape establishes that the cyanomethyl-N-phenyl substitution pattern is a key determinant of anti-TB potency, distinguishing it from simpler 2-methylsulfanyl or 2-benzylsulfanyl benzimidazole analogs that show attenuated activity against MDR-TB isolates [1].

Antimycobacterial Tuberculosis Benzimidazole SAR

Molecular Complexity Advantage: Dual Functionalization Enables Target-Specific Compound Library Design Not Achievable with Monofunctional Benzimidazole Intermediates

The benzimidazole-2-thiol building block (5-chloro-1-methyl-1H-benzimidazole-2-thiol, CAS 50771-89-6) serves as a common intermediate . However, the target compound 1223199-24-3 incorporates both a cyanomethyl group and an N-phenyl substituent on the acetamide nitrogen, yielding a trisubstituted acetamide that cannot be generated by simple alkylation of the thiol precursor alone. By comparison, many commercially available benzimidazole sulfanyl acetamides (e.g., N-(5-chloro-1-methylbenzimidazol-2-yl)acetamide or simple 2-alkylsulfanyl derivatives) are monosubstituted at the acetamide nitrogen and lack the hydrogen-bond-accepting nitrile and the π-rich phenyl ring simultaneously [1]. This dual functionalization enables structure-based design strategies, such as nitrile-directed hydrogen bonding and phenyl-mediated hydrophobic packing, that are inaccessible with simpler analogs.

Chemical biology Compound library design Medicinal chemistry

Defined Application Scenarios for 2-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide (1223199-24-3)


Anti-Tubercular Lead Optimization and Probe Development

Based on the EP3250205 patent's SAR framework, 1223199-24-3 is positioned as a lead-like molecule for anti-tubercular drug discovery, particularly against MDR-TB and XDR-TB [1]. Researchers conducting hit-to-lead campaigns should procure this compound as a representative member of the N-(cyanomethyl)-N-phenylacetamide subclass to benchmark potency against wild-type and resistant Mycobacterium tuberculosis strains in iron-free GAST medium or 7H9 broth. The compound can serve as a starting point for further optimization of the cyanomethyl and phenyl substituents, guided by the patent's disclosure that cyano and aryl groups at this position are critical for maintaining activity against resistant isolates.

Spectroscopic Probe Development Leveraging Distinct π–π* Electronic Properties

The defined π–π* character of the cyanomethylbenzimidazole chromophore, as established by Sinha and Dogra [REFS-1 in Sec 3], makes 1223199-24-3 suitable for developing fluorescent probes or environment-sensitive ligands. Its distinct absorption and emission behavior across solvents of varying polarity can be exploited for studying protein-ligand interactions by fluorescence spectroscopy, providing a measurable signal that differentiates it from charge-transfer-type benzimidazole analogs.

Chemical Biology Tool for Investigating Nitrile-Directed Protein Interactions

The combination of a cyanomethyl group (an established hydrogen-bond acceptor and reversible covalent warhead in certain enzyme contexts) with an N-phenyl ring capable of edge-to-face or π-π stacking interactions makes this compound a valuable tool for probing active-site topologies. Researchers investigating cysteine protease or serine hydrolase active sites can utilize this compound to assess whether the nitrile engages in directional hydrogen bonding or reversible covalent interactions, a feature absent in simpler N-alkyl benzimidazole sulfanyl acetamides.

Compound Library Enrichment for Diversity-Oriented Synthesis Programs

For organizations building proprietary screening collections, 1223199-24-3 represents a functionalized benzimidazole scaffold that is not accessible via simple one-step derivatization of commercially available 5-chloro-2-mercaptobenzimidazole intermediates [REFS-1 in Sec 3]. Its inclusion enriches library diversity with respect to hydrogen-bonding capacity (CN), hydrophobicity (N-phenyl), and conformational flexibility (methylene spacer) beyond what standard 2-alkylsulfanyl benzimidazoles offer.

Quote Request

Request a Quote for 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.